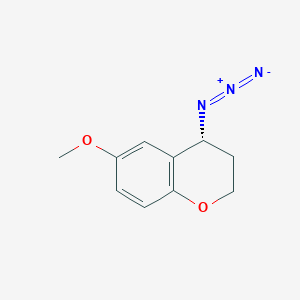

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene

Description

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene is a chiral chromene derivative characterized by a 3,4-dihydro-2H-chromene scaffold substituted with an azido group at the C4 position (R-configuration) and a methoxy group at C6. Chromenes are heterocyclic compounds with a benzopyran backbone, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The azido group in this compound introduces unique reactivity, enabling applications in click chemistry for bioconjugation or drug delivery systems, while the methoxy group is a common pharmacophore enhancing bioavailability and target affinity .

Properties

IUPAC Name |

(4R)-4-azido-6-methoxy-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-7-2-3-10-8(6-7)9(12-13-11)4-5-15-10/h2-3,6,9H,4-5H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWVOZVKRUZPM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)OCC[C@H]2N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a chromene derivative.

Methoxylation: The methoxy group is introduced via a methylation reaction, often using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the azido group to an amine group.

Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Sodium azide is commonly used for azidation, while methyl iodide is used for methoxylation.

Major Products Formed

Oxidation: Oxidized derivatives of the chromene backbone.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Chromene Derivatives

The compound’s distinct features are best contextualized against structurally similar chromenes (Table 1):

Key Observations :

- Azido Group : Unlike hydroxy, azo, or imidazolyl substituents in analogs, the azido group offers unique reactivity for bioorthogonal chemistry, enabling targeted drug delivery or probe synthesis .

- Chirality : The R-configuration at C4 may enhance enantioselective interactions with biological targets compared to racemic mixtures in other dihydrochromenes .

- Methoxy vs. Hydroxy : Methoxy groups generally improve metabolic stability over hydroxy groups, which are prone to glucuronidation .

Antimicrobial and Anticancer Activities

Chromene derivatives with electron-withdrawing groups (e.g., azo, halogen) exhibit enhanced antimicrobial activity. For example:

- Azo-linked chromenes (e.g., 6-Cl-substituted) showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

- 5,7-Dihydroxy-4-propyl-2H-chromen-2-one demonstrated IC₅₀ values of 12–18 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Hypolipidemic Activity

Compounds like 3-(imidazol-1-yl)-6-Cl-3,4-dihydro-2H-chromene reduced LDL cholesterol by 40% and triglycerides by 35% in normolipidemic rats, outperforming statins in HDL/LDL ratio modulation .

Comparative Methods

Pharmacological Potential and Limitations

Advantages

- Azido Group : Enables modular functionalization via click chemistry, a feature absent in most analogs .

- Methoxy Stability : Enhanced pharmacokinetics compared to hydroxy-substituted chromenes .

Limitations

- Lack of In Vivo Data : Most chromene analogs are tested in vitro; the target compound requires validation in animal models .

Biological Activity

(4R)-4-Azido-6-methoxy-3,4-dihydro-2H-chromene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Starting Material : A chromene derivative serves as the precursor.

- Methoxylation : The introduction of the methoxy group is achieved through methylation using reagents like methyl iodide and potassium carbonate.

- Azidation : The azido group is introduced via sodium azide under appropriate conditions.

These steps can be optimized for yield and purity in industrial applications, focusing on cost-effectiveness and safety measures.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as a therapeutic agent:

- Anticancer Activity : The compound has been tested against human breast cancer cell lines, showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Effects : Preliminary investigations suggest that it may inhibit the growth of certain pathogens, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is believed to involve interactions with key biomolecules:

- Enzyme Inhibition : The compound may inhibit critical enzymes such as tyrosine kinases and monoamine oxidase, which are involved in cancer progression and neurotransmitter metabolism .

- Click Chemistry Applications : The azido group allows for click chemistry applications, facilitating bioconjugation processes that could enhance drug delivery systems.

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells, indicating its potential as a lead compound for further development.

- Antimicrobial Study :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Functional Groups | Biological Activity | Notes |

|---|---|---|---|

| (4R)-4-Azido-3,4-dihydro-2H-chromene | Azido | Moderate | Lacks methoxy group |

| (4R)-4-Amino-6-methoxy-3,4-dihydro-2H-chromene | Amino | High | Different reactivity |

| (4R)-4-Azido-6-hydroxy-3,4-dihydro-2H-chromene | Hydroxy | Low | Affects solubility |

This table illustrates that the combination of azido and methoxy groups in this compound contributes to its unique biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.